An In-depth Technical Guide to (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid, a substituted proline analogue with significant potential in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from its close analogue, (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, in conjunction with established predictive models to offer a robust working profile of the title compound.
Introduction: The Significance of Substituted Pyrrolidines
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its conformational rigidity and the stereochemical complexity offered by substituted variants allow for the precise spatial presentation of functional groups, which is critical for molecular recognition by biological targets. (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid belongs to this important class of molecules. As a derivative of hydroxyproline, it is anticipated to serve as a valuable building block in the synthesis of novel therapeutics, potentially offering modulated polarity, metabolic stability, and target affinity compared to its parent compound.
Molecular Structure and Key Identifiers
The foundational step in understanding the physicochemical nature of a compound is to define its structure and associated identifiers.
Molecular Structure:
Figure 1: 2D Structure of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | (2S,4R)-4-ethoxypyrrolidine-2-carboxylic acid | - |
| Molecular Formula | C₇H₁₃NO₃ | Calculated |
| Molecular Weight | 159.18 g/mol | Calculated |
| Canonical SMILES | CCOC1C | - |
| CAS Number | Not available | - |
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid. These values are derived from computational models and by comparative analysis with (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Method/Rationale |
| pKa (acidic) | 2.0 - 2.5 | Based on the carboxylic acid moiety, expected to be similar to hydroxyproline. |
| pKa (basic) | 9.0 - 9.5 | Based on the secondary amine in the pyrrolidine ring, similar to hydroxyproline. |
| LogP | -1.0 to -0.5 | The ethoxy group increases lipophilicity compared to the hydroxyl group of hydroxyproline (LogP ≈ -2.3). |
| Aqueous Solubility | High | The presence of the carboxylic acid and amine groups, along with the ether oxygen, suggests good water solubility. |
| Melting Point (°C) | 180 - 200 | Expected to be a crystalline solid with a relatively high melting point, potentially lower than hydroxyproline (274 °C) due to altered crystal packing. |
| Polar Surface Area (PSA) | 69.9 Ų | Calculated based on molecular structure. |
Proposed Synthesis Workflow
A plausible synthetic route to (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid involves the etherification of a suitably protected derivative of (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid.
Figure 2: Proposed synthesis workflow for (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid.
Step-by-Step Methodology:
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Protection: The starting material, (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, requires protection of both the secondary amine and the carboxylic acid to prevent side reactions during etherification. A common strategy is the formation of an N-Boc protected methyl ester.
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Etherification: The protected hydroxyproline derivative is then subjected to Williamson ether synthesis. The hydroxyl group is deprotonated with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to attack an ethyl halide (e.g., ethyl iodide or ethyl bromide), forming the ether linkage.
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Deprotection: The protecting groups are subsequently removed. The Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid), and the methyl ester can be hydrolyzed using a base like lithium hydroxide, followed by acidic workup to yield the final product.
Potential Applications in Drug Discovery
Substituted pyrrolidines are integral components of many therapeutic agents. The introduction of an ethoxy group at the 4-position can influence several key drug-like properties:
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Modulation of Lipophilicity: The ethoxy group increases the lipophilicity of the molecule compared to a hydroxyl group. This can enhance membrane permeability and potentially improve oral bioavailability.
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Metabolic Stability: The ether linkage is generally more resistant to metabolic degradation than a free hydroxyl group, which can be a site for glucuronidation or sulfation. This may lead to a longer in vivo half-life.
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Fine-tuning of Target Interactions: The ethoxy group can alter the hydrogen bonding capacity and steric profile of the molecule within a target's binding pocket, potentially leading to improved potency and selectivity.
Derivatives of 4-alkoxy-pyrrolidines have been explored for various therapeutic applications, including as analgesics and agents affecting the central nervous system.
Safety and Handling
While specific toxicity data for (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid is not available, it is prudent to handle it with the same precautions as other novel chemical entities. Based on the safety data for similar compounds, such as pyrrolidine-2-carboxylic acid derivatives, the following should be considered:
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May cause skin and eye irritation.[2]
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May cause respiratory tract irritation.[2]
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Handle in a well-ventilated area, preferably a fume hood.
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
Conclusion
(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid represents a promising, yet underexplored, building block for drug discovery. Its predicted physicochemical properties suggest that it may offer advantages in terms of metabolic stability and lipophilicity over its hydroxy-analogue. The proposed synthetic route provides a viable path for its preparation, enabling its incorporation into novel molecular designs. Further investigation into the biological activities of compounds containing this moiety is warranted and could lead to the development of new and improved therapeutic agents.
References
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PubChem. (2S,4S)-4-Acetoxypyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Sladowska, H., Sabiniarz, A., Sapa, J., & Filipek, B. (2009). Synthesis and pharmacological properties of new derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Acta Poloniae Pharmaceutica, 66(1), 57–63.
- Ianni, F., Sardella, R., Natalini, B., & Russo, F. (2018). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 23(11), 2841.
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PubChem. (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
